molecular formula C₁₁H₁₈ClNO B1147603 N-Ethyl-dl-norephedrine Hydrochloride CAS No. 4831-14-5

N-Ethyl-dl-norephedrine Hydrochloride

Cat. No.: B1147603
CAS No.: 4831-14-5
M. Wt: 215.72
InChI Key:
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Description

N-Ethyl-dl-norephedrine Hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClNO. It is a derivative of norephedrine, which is a sympathomimetic amine. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-dl-norephedrine Hydrochloride can be synthesized through several methods. One common approach involves the stereoselective preparation from the prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one. This process employs asymmetric transfer hydrogenation catalyzed by chiral rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl (TsDPEN), and uses formic acid and triethylamine as reagents .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar catalytic hydrogenation methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-dl-norephedrine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted phenylpropanolamines .

Scientific Research Applications

N-Ethyl-dl-norephedrine Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

N-Ethyl-dl-norephedrine Hydrochloride exerts its effects by acting as a sympathomimetic amine. It stimulates alpha- and beta-adrenergic receptors, leading to vasoconstriction and increased heart rate. The compound also inhibits the reuptake of norepinephrine, enhancing its availability in the synaptic cleft. This results in increased stimulation of adrenergic receptors and subsequent physiological effects .

Comparison with Similar Compounds

N-Ethyl-dl-norephedrine Hydrochloride is similar to other sympathomimetic amines such as:

This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Ethyl-dl-norephedrine Hydrochloride involves the reduction of the carbonyl group in the precursor compound N-Ethyl-norpseudoephedrine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "N-Ethyl-norpseudoephedrine", "Lithium Aluminum Hydride", "Hydrochloric Acid", "Diethyl Ether", "Sodium Sulfate" ], "Reaction": [ "N-Ethyl-norpseudoephedrine is dissolved in diethyl ether and cooled to 0°C.", "Lithium Aluminum Hydride is added slowly to the solution while stirring.", "The reaction mixture is allowed to warm up to room temperature and stirred for several hours.", "The reaction is quenched with water and the organic layer is separated.", "The organic layer is washed with sodium sulfate and dried over anhydrous magnesium sulfate.", "The solvent is evaporated under reduced pressure to obtain N-Ethyl-norephedrine as a white solid.", "N-Ethyl-norephedrine is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with diethyl ether to obtain N-Ethyl-dl-norephedrine Hydrochloride as a white solid." ] }

CAS No.

4831-14-5

Molecular Formula

C₁₁H₁₈ClNO

Molecular Weight

215.72

Synonyms

(αS)-rel-α-[(1R)-1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; _x000B_(R*,S*)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride;  (R*,S*)-(±)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride;  erythro-(±)-α-[1-(Ethylamino)ethyl]-benzyl Alcohol

Origin of Product

United States

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